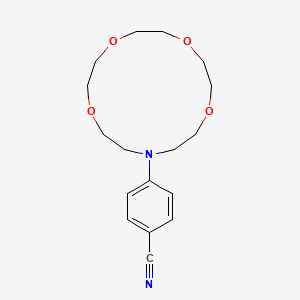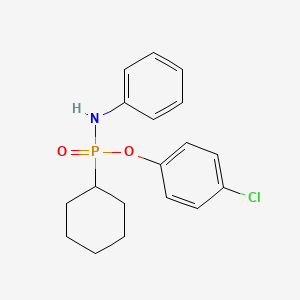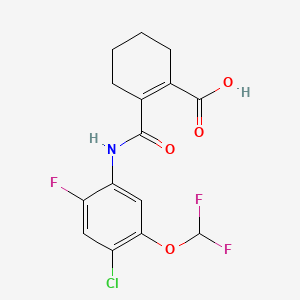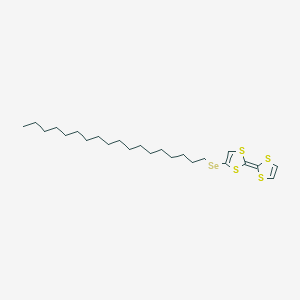![molecular formula C18H17ClN2O2S B14281974 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid CAS No. 136122-22-0](/img/structure/B14281974.png)
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid is a complex organic compound that features a benzimidazole core linked to a butanoic acid moiety via a sulfanyl group. The presence of a 4-chlorophenyl group adds to its structural diversity, making it a compound of interest in various fields of scientific research.
準備方法
The synthesis of 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where the benzimidazole core is alkylated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the sulfanyl group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the butanoic acid moiety: Finally, the compound is subjected to a reaction with a butanoic acid derivative, often through esterification followed by hydrolysis to yield the final product.
化学反応の分析
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can form esters when reacted with alcohols in the presence of acid catalysts.
科学的研究の応用
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
類似化合物との比較
4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid can be compared with other similar compounds:
Similar Compounds: Compounds like 4-[(4-Chlorophenyl)carbamoyl]butanoic acid and other benzimidazole derivatives.
Uniqueness: The presence of the sulfanyl group and the specific arrangement of functional groups make it unique, offering distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
136122-22-0 |
|---|---|
分子式 |
C18H17ClN2O2S |
分子量 |
360.9 g/mol |
IUPAC名 |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylbutanoic acid |
InChI |
InChI=1S/C18H17ClN2O2S/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)24-11-3-6-17(22)23/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23) |
InChIキー |
JIHCDLLTCVSREF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
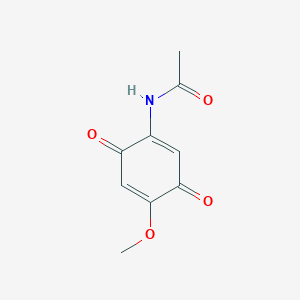
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
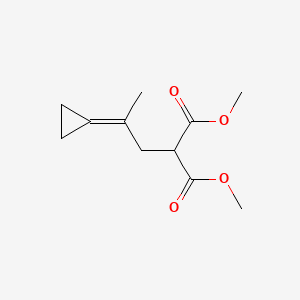

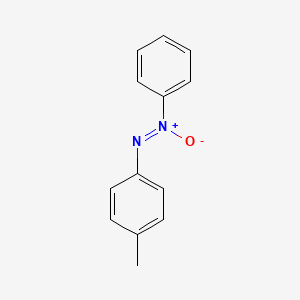
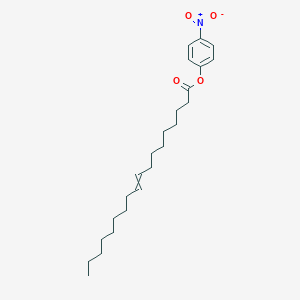
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
